(3S)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine (3S)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15855480
InChI: InChI=1S/C8H7Cl2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m1/s1
SMILES:
Molecular Formula: C8H7Cl2NO
Molecular Weight: 204.05 g/mol

(3S)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine

CAS No.:

Cat. No.: VC15855480

Molecular Formula: C8H7Cl2NO

Molecular Weight: 204.05 g/mol

* For research use only. Not for human or veterinary use.

(3S)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine -

Specification

Molecular Formula C8H7Cl2NO
Molecular Weight 204.05 g/mol
IUPAC Name (3S)-5,7-dichloro-2,3-dihydro-1-benzofuran-3-amine
Standard InChI InChI=1S/C8H7Cl2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m1/s1
Standard InChI Key OKEOLIUJGZJCIX-SSDOTTSWSA-N
Isomeric SMILES C1[C@H](C2=C(O1)C(=CC(=C2)Cl)Cl)N
Canonical SMILES C1C(C2=C(O1)C(=CC(=C2)Cl)Cl)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a dihydrobenzofuran scaffold with chlorine substitutions at the 5- and 7-positions and an amine group at the 3-position. The (3S) stereochemistry confers asymmetry critical for enantioselective interactions in biological systems . X-ray crystallographic data from analogous benzofuran derivatives reveal planar benzofuran systems with dihedral angles between substituents ranging from 77.8° to 78.3° , suggesting similar geometric constraints in this compound.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC8H7Cl2NO\text{C}_8\text{H}_7\text{Cl}_2\text{NO}
Molecular Weight204.05 g/mol
Purity≥95%
Melting PointNot reported
SolubilityLikely polar aprotic solvents

The absence of reported melting points and solubility data underscores the need for further experimental characterization.

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis typically involves multi-step organic reactions, including:

  • Ring-forming reactions to construct the benzofuran core.

  • Chlorination using agents like Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 to introduce dichloro substitutions.

  • Stereoselective amination to achieve the (3S) configuration, potentially via enzymatic resolution or chiral catalysts .

A related benzofuran derivative, 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran, was synthesized using 3-chloroperoxybenzoic acid oxidation , suggesting analogous oxidative steps might apply.

Table 2: Comparison of Synthetic Methods

StepReagents/ConditionsYield
Benzofuran formationCyclization of diols/ketones60–75%
ChlorinationCl2\text{Cl}_2, FeCl₃ catalyst85%
Stereoselective aminationChiral auxiliary-mediated50–65%

Industrial-scale production emphasizes reproducibility, with manufacturers like Aromsyn offering gram-to-kilogram quantities under stringent quality control (purity ≥95%) .

Reactivity and Functionalization

Key Reaction Pathways

The amine group enables nucleophilic substitutions, while the chlorine atoms participate in cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Acylation:
    R-COCl+(3S)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amineAmide derivatives\text{R-COCl} + \text{(3S)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine} \rightarrow \text{Amide derivatives} .

  • Electrophilic Aromatic Substitution:
    Chlorine atoms direct further substitutions at meta/para positions.

  • Oxidation:
    Analogous to , the benzofuran core may undergo oxidation to introduce sulfonyl or carbonyl groups.

Biological Activity and Mechanisms

Hypothesized Targets:

  • Monoamine oxidases (MAOs): Chlorinated benzofurans often inhibit MAO-A/MAO-B.

  • Kinase enzymes: Dichloro substitutions may interfere with ATP-binding pockets.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Antidepressants: Via functionalization of the amine group.

  • Anticancer agents: Through incorporation into kinase inhibitor scaffolds .

Materials Science

Applications in organic electronics are plausible due to the benzofuran moiety’s conjugated π-system, which could enhance charge transport in semiconductors.

Table 3: Industrial Specifications (Aromsyn)

ParameterRequirement
Purity≥95%
ScaleGrams to kilograms
DocumentationBatch-specific COA

Challenges and Future Directions

Research Gaps

  • Toxicological Profiles: No data on acute/chronic toxicity.

  • In Vivo Efficacy: Preclinical studies are needed to validate therapeutic potential.

Synthetic Improvements

  • Catalyst design: Enantioselective catalysts to improve (3S) yield.

  • Green chemistry: Solvent-free or aqueous-phase reactions to reduce environmental impact .

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